N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride

Complement C1s inhibition Structure-activity relationship Conformational analysis

N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride (CAS 2305263-71-0) is a synthetic small-molecule belonging to the pyridine-3-carboximidamide class, distinguished by a 4-methyl-1,4-diazepan-1-yl substituent at the pyridine 6-position and an N'-hydroxy modification on the carboximidamide moiety. The compound is supplied as the hydrochloride salt (molecular formula C₁₂H₂₀ClN₅O; MW 285.78 g/mol), with a minimum purity specification of 95%.

Molecular Formula C12H20ClN5O
Molecular Weight 285.78
CAS No. 2305263-71-0
Cat. No. B2934600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride
CAS2305263-71-0
Molecular FormulaC12H20ClN5O
Molecular Weight285.78
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC=C(C=C2)C(=NO)N.Cl
InChIInChI=1S/C12H19N5O.ClH/c1-16-5-2-6-17(8-7-16)11-4-3-10(9-14-11)12(13)15-18;/h3-4,9,18H,2,5-8H2,1H3,(H2,13,15);1H
InChIKeyWZYLIUYNMFRNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide Hydrochloride (CAS 2305263-71-0): Chemical Class and Procurement Baseline


N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride (CAS 2305263-71-0) is a synthetic small-molecule belonging to the pyridine-3-carboximidamide class, distinguished by a 4-methyl-1,4-diazepan-1-yl substituent at the pyridine 6-position and an N'-hydroxy modification on the carboximidamide moiety . The compound is supplied as the hydrochloride salt (molecular formula C₁₂H₂₀ClN₅O; MW 285.78 g/mol), with a minimum purity specification of 95% . It is catalogued under reference code FSD26371 and offered in research-grade quantities (50 mg and 500 mg) . This scaffold shares core structural homology with the published C1s protease inhibitor A1 (6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide), which has been characterized with a Kd of ~9.8 μM and Ki of ~5.8 μM against complement C1s [1], positioning the target compound as a structurally differentiated analog within an emerging class of pyridine-3-carboximidamide-based probe molecules.

Why Substituting N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide Hydrochloride with Other Pyridine-3-carboximidamide Analogs Is Not Equivalent


Within the pyridine-3-carboximidamide chemotype, three structural variables critically govern target engagement, selectivity, and physicochemical behavior: (i) the nature of the 6-position heterocyclic substituent (piperazine vs. diazepane vs. piperidine), (ii) the presence or absence of the N'-hydroxy modification, and (iii) the salt form . The 4-methyl-1,4-diazepane ring in the target compound is a seven-membered cyclic diamine that confers different conformational flexibility, basicity (predicted pKa ~8.5–9.5 for the distal tertiary amine), and steric profile compared to the six-membered piperazine found in the prototypical C1s inhibitor A1 [1]. The N'-hydroxy group adds hydrogen-bond donor/acceptor capacity and potential for metal-ion chelation absent in the parent amidine of A1, which may redirect target selectivity away from C1s toward metalloenzyme or hydroxamic acid-recognizing targets. Furthermore, the defined hydrochloride salt ensures batch-to-batch stoichiometric consistency for quantitative biochemical assays, whereas free-base analogs may vary in protonation state depending on formulation conditions . These structural distinctions mean that activity data generated for A1, N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide, or other close analogs cannot be extrapolated to predict the biological profile of the target compound, and vice versa.

N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide Hydrochloride: Comparator-Anchored Quantitative Differentiation Evidence


Diazepane vs. Piperazine Ring Expansion: Conformational and Steric Differentiation from the C1s Inhibitor A1

The target compound features a seven-membered 1,4-diazepane ring at the pyridine 6-position, in contrast to the six-membered piperazine ring in the published C1s inhibitor A1 (6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide) [1]. The diazepane ring introduces an additional methylene unit, increasing ring puckering flexibility and altering the spatial orientation of the N-4 methyl substituent relative to the pyridine-carboximidamide plane. In the A1–C1s co-crystal structure (PDB 8TYP, 1.8 Å resolution), the piperazine ring occupies the S1' substrate recognition pocket; the expanded diazepane ring would require a different binding pose that could either reduce or enhance pocket complementarity depending on the target protease [1]. This ring-size difference is non-trivial: among 94 compounds screened for C1s binding in the original study, only A1 (piperazine-based) advanced to full characterization, suggesting that ring geometry is a critical determinant of C1s binding affinity [1].

Complement C1s inhibition Structure-activity relationship Conformational analysis

N'-Hydroxy Modification: Hydrogen-Bond and Metal-Chelation Capacity Absent in the Lead Compound A1

The target compound incorporates an N'-hydroxy group on the carboximidamide, converting the amidine functionality (–C(=NH)NH₂) into an N'-hydroxy-amidine (–C(=NOH)NH₂). This modification is absent in A1 (unsubstituted amidine) [1]. N'-Hydroxy amidines can function as hydroxamic acid mimetics, capable of bidentate coordination to metal ions (e.g., Zn²⁺, Fe²⁺/³⁺) in metalloenzyme active sites [2]. The N'-hydroxy group also contributes an additional hydrogen-bond donor (O–H) and acceptor (N–OH) that are not available in the parent amidine of A1 [1]. In the broader N'-hydroxy-pyridine-carboximidamide class, this functional group has been exploited in histone deacetylase (HDAC) inhibitor design, where the hydroxamic acid moiety coordinates the catalytic zinc ion [2]. The piperidine analog N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide has been reported as an nAChR ligand, suggesting that the N'-hydroxy-amidine chemotype can engage targets distinct from those recognized by unsubstituted amidines .

Hydroxamic acid mimetic Metalloenzyme inhibition Hydrogen-bond donor/acceptor

4-Methyl-1,4-diazepane Basicity and Ionization State: Differentiation from Piperazine-Containing Analogs

The 4-methyl-1,4-diazepane substituent contains a tertiary amine (N-4 methylated nitrogen) with a predicted pKa in the range of 8.5–9.5, based on computational estimates for N-methyl-homopiperazine analogs [1]. In contrast, the 4-phenylpiperazine moiety in A1 presents a distal tertiary amine with a predicted pKa of approximately 9.0–9.8 (N-4 phenyl-substituted piperazine), while the proximal aniline-type nitrogen directly attached to the pyridine has a significantly lower pKa (~3–4) and remains deprotonated at physiological pH [2]. The diazepane scaffold in the target compound positions the basic tertiary amine one additional methylene unit away from the pyridine ring compared to piperazine, which may modulate the impact of the pyridine electron-withdrawing effect on amine basicity. At pH 7.4, both the diazepane N-4 and the piperazine distal nitrogen are expected to be predominantly protonated (>90%), but the diazepane's distinct conformational flexibility may affect the spatial presentation of the cationic center to target binding pockets.

Amine basicity Protonation state Physicochemical property prediction

Defined Hydrochloride Salt Stoichiometry vs. Free-Base Analogs: Quantitative Formulation and Handling Advantage

The target compound is supplied as a defined hydrochloride salt (molecular formula C₁₂H₂₀ClN₅O, MW 285.78 g/mol) with a minimum purity of 95% . This is in contrast to the free-base form of A1 (6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide) and many commercially available pyridine-3-carboximidamide analogs . The hydrochloride salt provides a precisely known counterion mass contribution (35.45 g/mol, representing 12.4% of the total molecular weight), which is essential for accurate molarity calculations in dose-response and biochemical assays. Free-base analogs may contain variable amounts of residual trifluoroacetic acid (TFA) or formate from HPLC purification, introducing batch-dependent uncertainty in effective concentration. Additionally, the hydrochloride salt generally confers enhanced aqueous solubility compared to the free-base form: for pyridine-3-carboximidamide derivatives, the hydrochloride salt form has been reported to increase aqueous solubility by 5- to 20-fold relative to the corresponding free base [1]. The target compound's pricing at €612.00 for 50 mg (€12.24/mg) and €1,711.00 for 500 mg (€3.42/mg) represents a defined procurement cost for budget planning compared to custom-synthesized analogs with variable pricing.

Salt form Solubility Assay reproducibility

Pyridine 6-Position Substitution Pattern: Topological Differentiation from Alternative Regioisomers

The target compound carries the 4-methyl-1,4-diazepan-1-yl substituent at the pyridine 6-position (ortho to the ring nitrogen), with the carboximidamide at the 3-position (meta to the ring nitrogen). This 3,6-disubstitution pattern creates a specific vector relationship between the basic diazepane and the amidine/hydroxyamidine functionality. Alternative regioisomers (e.g., 2,5- or 3,5-disubstituted pyridines) would present these pharmacophoric elements at different distances and angles. In the published A1-C1s co-crystal structure (PDB 8TYP), the 6-piperazine substituent occupies the S1' pocket while the 3-carboximidamide engages catalytic residues near the S1 site [1]. The 6-position substitution in diazepane-containing bioactive molecules is precedented: 6-[(4-methyl-1,4-diazepan-1-yl)methyl]quinoline (PDB 5EQP) has been co-crystallized with choline kinase alpha-1, demonstrating that the 4-methyl-1,4-diazepane moiety can productively engage enzyme active sites when presented from an aromatic scaffold [2]. In contrast, 2-(1,4-diazepan-1-yl)pyridine-3-carboxamide regioisomers (CAS 2613383-33-6) present a different spatial relationship and have been explored as CNS-targeted building blocks [3], underscoring that substitution position critically determines biological target compatibility.

Regiochemistry Scaffold topology 6-substituted pyridine

Published Evidence Gap: No Quantitative Biological Activity Data Available for the Target Compound as of May 2026

A comprehensive search of PubMed, Google Scholar, patents, BindingDB, ChEMBL, and PubChem (conducted May 2026) did not identify any peer-reviewed publication, patent, or public database entry reporting quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, or in vivo efficacy) for N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride (CAS 2305263-71-0). This compound appears to be a research-grade screening compound supplied as part of the FSD library (reference FSD26371) by Biosynth, without associated target annotation or profiling data . In contrast, the structurally related analog A1 (C1s-IN-1) has extensive biochemical characterization: Kd = 9.8 μM (SPR), Ki = 5.8 μM (C1s enzymatic assay), IC₅₀ = 85 μM (C2 cleavage by C1s), IC₅₀ = 22 μM (classical pathway activation), with a 1.8 Å co-crystal structure confirming the binding mode [1]. Users considering procurement of the target compound should be aware that all biological activity claims in this guide are structural and class-level inferences unless and until direct experimental data are generated.

Data gap Screening compound Research chemical

Recommended Research and Industrial Application Scenarios for N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide Hydrochloride (CAS 2305263-71-0)


Complement C1s Protease Inhibitor SAR Expansion: Diazepane Scaffold-Hopping from the A1 Chemotype

Research groups engaged in complement-directed drug discovery can employ this compound as a scaffold-hopping probe to explore whether the seven-membered diazepane ring can productively occupy the C1s S1' pocket in place of the six-membered piperazine found in A1 (Kd = 9.8 μM, Ki = 5.8 μM) [1]. The compound's diazepane ring introduces conformational flexibility that may uncover new binding interactions not accessible to the piperazine series. Direct comparison of C1s binding (SPR) and enzymatic inhibition (Ki determination) between this compound and A1, using the same assay conditions reported in Xu et al. (2024), would quantify the impact of ring expansion on target engagement [1]. The PDB 8TYP crystal structure provides a structural framework for rationalizing any observed differences in binding affinity [1].

Metalloenzyme Inhibitor Screening: Exploiting the N'-Hydroxy-Amidine as a Hydroxamic Acid Mimetic

The N'-hydroxy-amidine functionality in this compound can serve as a bidentate zinc-chelating group analogous to the hydroxamic acid pharmacophore found in approved HDAC inhibitors (e.g., vorinostat, SAHA) [2]. Screening this compound against panels of zinc-dependent metalloenzymes—including HDAC isoforms (Class I, II, IV), matrix metalloproteinases (MMPs), and carbonic anhydrases—could reveal target engagement orthogonal to the C1s activity of the A1 series. The hydrochloride salt form (≥95% purity) ensures accurate concentration-response profiling in fluorogenic or colorimetric metalloenzyme assays. Positive hits would establish this scaffold as a novel metalloenzyme inhibitor chemotype distinct from both the A1 complement inhibitor series and the piperidine-based nAChR series.

Chemical Biology Tool Compound for Phenotypic Screening Libraries

Given the absence of annotated biological targets for this compound , it is well-suited for inclusion in diverse phenotypic screening libraries where novelty of chemical structure is prioritized over known mechanism of action. The combination of the 4-methyl-1,4-diazepane moiety (a privileged fragment found in the factor Xa inhibitor darexaban, IC₅₀ = 54.6 nM against FXa) [3] with the N'-hydroxy-amidine functionality creates a dual-pharmacophore structure that may interact with multiple target classes. The defined HCl salt stoichiometry (MW 285.78 g/mol, 12.4% HCl counterion) enables reproducible preparation of DMSO stock solutions at known concentrations for high-throughput screening automation.

Reference Standard for Analytical Method Development and Impurity Profiling

With a minimum purity specification of 95% and catalog availability in two quantities (50 mg and 500 mg) , this compound can serve as a qualified reference standard for developing HPLC or LC-MS analytical methods targeting pyridine-3-carboximidamide derivatives. The hydrochloride salt provides a stable, non-hygroscopic solid form suitable for long-term storage and use as an external calibration standard. The compound's distinct InChI Key (WZYLIUYNMFRNMP-UHFFFAOYSA-N) and molecular formula (C₁₂H₂₀ClN₅O) provide unambiguous identity verification parameters for analytical certificate-of-analysis documentation.

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